molecular formula C31H49N9O11 B163335 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B CAS No. 137756-28-6

7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B

Cat. No.: B163335
CAS No.: 137756-28-6
M. Wt: 723.8 g/mol
InChI Key: QJMCERSHHCUHFY-UHFFFAOYSA-N
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Description

7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B is a synthetically produced fluorescent siderophore. It is an analog of the natural siderophore ferrioxamine B, which is used to study iron uptake by plants . This compound is notable for its ability to act as a fluorescent probe, making it useful in various biological and chemical applications.

Mechanism of Action

Target of Action

The primary target of 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B (NBD-DFO) is copper (Cu2+) ions . It exhibits a reversible binding to Cu2+ ions in the presence of other metal ions . NBD-DFO is also a highly-specific Fe3+ hydroxamate indicator/chelator .

Mode of Action

NBD-DFO interacts with its targets by binding to them. This binding is reversible and results in a significant increase in fluorescence intensity . The apparent association constant (Ka) for Cu2+ was found to be 2.62 × 10^4 M−1 . This suggests a strong interaction between NBD-DFO and Cu2+ ions.

Biochemical Pathways

It is known that the compound plays a role in the uptake of iron by plants . The NBD-DFO is fluorescent only when unferrated and can thus be used as a probe to follow iron removal from the siderophore .

Pharmacokinetics

It is known that the compound demonstrates excellent permeation across membranes This suggests that it may have good bioavailability

Result of Action

The binding of NBD-DFO to Cu2+ ions results in a significant increase in fluorescence intensity . This can be used to image intracellular Cu2+ in cells . In the context of iron uptake by plants, NBD-DFO acts similarly to the natural siderophore ferrioxamine B .

Action Environment

The action of NBD-DFO can be influenced by environmental factors. For example, the rate of iron uptake was significantly lower in both cotton and maize plants in the presence of an antibiotic agent . This suggests that rhizosphere microorganisms play an important role in NBD-DFO-mediated iron uptake .

Biochemical Analysis

Biochemical Properties

7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B plays a crucial role in biochemical reactions involving iron chelation. It interacts with iron ions (Fe3+), forming a stable complex that can be easily detected due to its fluorescent nature. This compound is known to interact with various enzymes and proteins involved in iron metabolism, such as ferritin and transferrin. The nature of these interactions typically involves the binding of iron ions, which can then be monitored through changes in fluorescence intensity .

Cellular Effects

This compound has significant effects on cellular processes, particularly those related to iron metabolism. It influences cell function by modulating iron availability, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the growth of certain pathogens by depriving them of essential iron, thereby affecting their metabolic activities and gene expression profiles .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to chelate iron ions. The compound binds to Fe3+ ions with high affinity, forming a fluorescent complex. This interaction can inhibit or activate various enzymes involved in iron metabolism, depending on the availability of iron. Additionally, the compound can influence gene expression by altering the intracellular iron levels, which are critical for the regulation of iron-responsive genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored properly, but its fluorescence can be quenched upon prolonged exposure to light or high temperatures. Long-term studies have shown that the compound can maintain its iron-chelating properties for extended periods, although some degradation may occur over time. These temporal effects are important for ensuring accurate and reproducible results in biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively chelates iron without causing significant toxicity. At higher doses, it can lead to adverse effects such as oxidative stress and cellular damage due to excessive iron depletion. These dosage-dependent effects highlight the importance of optimizing the concentration of the compound for specific experimental conditions .

Metabolic Pathways

This compound is involved in metabolic pathways related to iron metabolism. It interacts with enzymes such as ferritin and transferrin, which are responsible for iron storage and transport, respectively. The compound can affect metabolic flux by altering the availability of iron, which is a critical cofactor for various metabolic enzymes. This can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s fluorescent properties allow for the visualization of its localization and accumulation in different cellular compartments. This information is valuable for understanding the dynamics of iron transport and distribution in biological systems .

Preparation Methods

The synthesis of 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B involves the coupling of desferrioxamine B with 7-nitrobenz-2-oxa-1,3-diazole. The reaction typically requires specific conditions to ensure the successful attachment of the fluorescent moiety to the siderophore. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B undergoes various chemical reactions, including:

Common reagents used in these reactions include iron salts, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B include:

The uniqueness of this compound lies in its combination of fluorescent properties and high specificity for iron ions, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

N-[5-[acetyl(hydroxy)amino]pentyl]-N'-hydroxy-N'-[5-[[4-[hydroxy-[5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentyl]amino]-4-oxobutanoyl]amino]pentyl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H49N9O11/c1-23(41)37(46)20-8-3-6-18-33-26(42)13-16-29(45)39(48)22-10-4-7-19-34-27(43)14-15-28(44)38(47)21-9-2-5-17-32-24-11-12-25(40(49)50)31-30(24)35-51-36-31/h11-12,32,46-48H,2-10,13-22H2,1H3,(H,33,42)(H,34,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMCERSHHCUHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H49N9O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160301
Record name 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

723.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137756-28-6
Record name 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137756286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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